molecular formula C21H27N5O3 B2833729 4-ethyl-3-((1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034476-10-1

4-ethyl-3-((1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2833729
CAS No.: 2034476-10-1
M. Wt: 397.479
InChI Key: SHFIHWSLQVMEFV-UHFFFAOYSA-N
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Description

4-ethyl-3-((1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a unique structure that combines a triazole ring with a piperidine and pyrrolidine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-((1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Incorporation of the Pyrrolidine Moiety: The pyrrolidine ring is added through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Final Assembly: The final compound is assembled by linking the piperidine and pyrrolidine moieties to the triazole core through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated triazole derivatives with amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or ketone groups.

    Reduction: Reduced derivatives with alcohol or alkane groups.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities, and this compound could exhibit similar properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-3-((1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperidine and pyrrolidine moieties can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with broad biological activity.

    Piperidine: A common structural motif in many pharmaceuticals.

    Pyrrolidine: Another common structural motif with diverse biological activities.

Uniqueness

What sets 4-ethyl-3-((1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one apart is its combination of these three moieties into a single molecule. This unique structure allows for multiple points of interaction with biological targets, potentially leading to more effective and selective therapeutic agents.

Properties

IUPAC Name

4-ethyl-3-[[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-2-25-18(22-23-21(25)29)11-15-7-6-10-24(13-15)20(28)16-12-19(27)26(14-16)17-8-4-3-5-9-17/h3-5,8-9,15-16H,2,6-7,10-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFIHWSLQVMEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=O)CC2CCCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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